ALDH3A1 Inhibitory Potency: 7.6-Fold Improvement Over Reference Inhibitor CB29
2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde demonstrates an IC₅₀ of 2.1 µM against human ALDH3A1 in a spectrophotometric benzaldehyde oxidation assay [1]. In comparison, the widely used reference inhibitor CB29 exhibits an IC₅₀ of 16 µM under similar assay conditions [2]. This represents a 7.6-fold improvement in potency. The target compound's enhanced activity is attributed to its specific substitution pattern, which optimizes interactions within the aldehyde-binding pocket of ALDH3A1.
| Evidence Dimension | ALDH3A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.1 µM |
| Comparator Or Baseline | CB29: 16 µM |
| Quantified Difference | 7.6-fold more potent |
| Conditions | Human ALDH3A1, benzaldehyde substrate, spectrophotometric detection, 1 min preincubation |
Why This Matters
For researchers studying ALDH3A1-mediated chemoresistance, this compound offers substantially higher potency than the standard probe CB29, enabling lower working concentrations and potentially reduced off-target effects.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM against human ALDH3A1. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] Parajuli B, et al. Identification, kinetic and structural characterization of small molecule inhibitors of aldehyde dehydrogenase 3A1. WorldCat. IC50 of CB29 = 16 µM. Available at: https://search.worldcat.org/title/identification-kinetic-and-structural-characterization-of-small-molecule-inhibitors-of-aldehyde-dehydrogenase-3a1-aldh3a1-as-an-adjuvant-therapy-for-reversing-cancer-chemo-resistance/oclc/911042713 View Source
